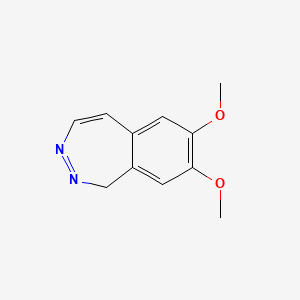
1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride is a chemical compound with the molecular formula C10H16Cl3N3 and a molecular weight of 284.61314 g/mol. This compound is known for its unique structure, which includes an isopropyl group attached to a benzimidazole ring, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of benzimidazole derivatives.
Reaction Conditions: The reaction involves the condensation of o-phenylenediamine with isopropylamine under acidic conditions to form the benzimidazole core.
Trihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-1H-benzoimidazol-5-ylamine trihydrochloride can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzimidazol-5-ylamine: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-benzimidazol-5-ylamine: Contains an ethyl group, leading to different chemical and biological properties.
1-Propyl-1H-benzimidazol-5-ylamine: Has a propyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific isopropyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H16Cl3N3 |
|---|---|
Molekulargewicht |
284.6 g/mol |
IUPAC-Name |
1-propan-2-ylbenzimidazol-5-amine;trihydrochloride |
InChI |
InChI=1S/C10H13N3.3ClH/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13;;;/h3-7H,11H2,1-2H3;3*1H |
InChI-Schlüssel |
SVFIYGPJGPXFRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)





![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)
![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)

![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)



![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
